N-(4-Methoxybenzyl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

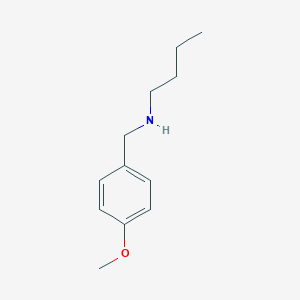

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTNQSONKQDXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396878 | |

| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3910-58-5 | |

| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for N-(4-Methoxybenzyl)butan-1-amine, a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The core of this synthesis is the reductive amination of 4-methoxybenzaldehyde with butan-1-amine.

Core Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of a carbonyl compound (in this case, an aldehyde) and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. This one-pot or two-step process is favored for its high yields and selectivity.[1]

The overall reaction is as follows:

4-Methoxybenzaldehyde + Butan-1-amine → N-(4-Methoxybenzylidene)butan-1-imine → this compound

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. Catalytic hydrogenation is also a viable method.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and analogous reductive amination reactions.

| Reactants | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde, Butan-1-amine | Co-containing composite | Not specified | 150 | - | ~100 | --INVALID-LINK--[2] |

| 4-Methoxybenzaldehyde, Butan-1-amine | Co-containing composite | Not specified | 100 | - | 72-96 | --INVALID-LINK--[2] |

| General Aldehydes and Primary Amines | Sodium Borohydride | THF | Room Temp | 0.3-0.7 | 88-93 | --INVALID-LINK-- |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via reductive amination using sodium borohydride.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Butan-1-amine (n-butylamine)[3]

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol. To this solution, add butan-1-amine (1.1 eq) dropwise at room temperature with stirring. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the N-(4-methoxybenzylidene)butan-1-imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Characterization Data

-

CAS Number: 3910-58-5[5]

-

Appearance: Colorless to pale yellow oil.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the methoxybenzyl group, the methoxy protons, the benzylic protons, and the protons of the butyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring, the methoxy group, the benzylic carbon, and the carbons of the butyl chain.[6]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching (for a secondary amine, a single weak band around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[7][8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.[4]

Visualizations

Synthesis Pathway Diagram

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound - CAS:3910-58-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Profile of N-(4-Methoxybenzyl)butan-1-amine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for N-(4-Methoxybenzyl)butan-1-amine, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | d | 2H | Ar-H (meta to OCH₃) |

| ~3.80 | s | 3H | OCH₃ |

| ~3.70 | s | 2H | Ar-CH₂-N |

| ~2.60 | t | 2H | N-CH₂-CH₂ |

| ~1.50 | m | 2H | CH₂-CH₂-CH₃ |

| ~1.35 | m | 2H | NH |

| ~0.90 | t | 3H | CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (para to CH₂NH) |

| ~132.0 | Ar-C (ipso to CH₂NH) |

| ~129.5 | Ar-CH (ortho to OCH₃) |

| ~113.8 | Ar-CH (meta to OCH₃) |

| ~55.2 | OCH₃ |

| ~53.0 | Ar-CH₂-N |

| ~49.0 | N-CH₂-CH₂ |

| ~32.0 | CH₂-CH₂-CH₃ |

| ~20.5 | CH₂-CH₃ |

| ~14.0 | CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, broad | N-H stretch (secondary amine) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Strong | Aliphatic C-H stretch |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1245 | Strong | Aryl-O stretch (asymmetric) |

| ~1175 | Medium | C-N stretch |

| ~1035 | Medium | Aryl-O stretch (symmetric) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 193 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - C₄H₈N]⁺ (Benzylic cleavage) |

| 72 | Moderate | [M - C₇H₇O]⁺ (α-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm). For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, an attenuated total reflectance (ATR) IR spectrum is typically acquired. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

CAS number lookup for "N-(4-Methoxybenzyl)butan-1-amine"

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier

The Chemical Abstracts Service (CAS) number for N-(4-Methoxybenzyl)butan-1-amine has been identified as:

| Compound Name | CAS Number |

| This compound | 3910-58-5 [1] |

Synonyms:

-

N-Butyl-p-methoxy-benzylamine[1]

-

N-(4-Methoxybenzyl)-1-butanamine[1]

-

N-[(4-methoxyphenyl)methyl]butanamine[1]

Molecular Formula: C12H19NO[1]

Molecular Weight: 193.29 g/mol [1]

Technical Data

A comprehensive search for detailed experimental protocols, quantitative data, and associated signaling pathways for this compound did not yield specific results. The scientific literature readily available through public databases does not currently contain in-depth studies outlining its biological activity or detailed experimental procedures.

While general synthetic methods for secondary amines are well-documented, specific protocols for the synthesis or biological application of this compound are not presently available. Further research would be required to develop and characterize the properties and activities of this compound.

References

An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(4-Methoxybenzyl)butan-1-amine, a secondary amine with applications in organic synthesis and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Data

This compound is a substituted amine featuring a butyl group and a 4-methoxybenzyl group attached to a nitrogen atom. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO | [1][2] |

| Molecular Weight | 193.28 g/mol | [1] |

| CAS Number | 3910-58-5 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of secondary amines. A common and effective approach is reductive amination.

Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and butan-1-amine.

Materials:

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Imine Formation:

-

Dissolve 1.0 equivalent of 4-methoxybenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1.0 to 1.2 equivalents of butan-1-amine to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

To the stirred solution containing the imine, add 1.2 to 1.5 equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

Solubility profile of "N-(4-Methoxybenzyl)butan-1-amine" in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-(4-Methoxybenzyl)butan-1-amine in a range of common organic solvents. Due to the limited availability of direct experimental data in publicly accessible literature, this report employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to estimate the compound's solubility. This guide also outlines detailed experimental protocols for the empirical determination of solubility, enabling researchers to validate and expand upon these predictions. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a secondary amine with a molecular structure that suggests its potential utility in various chemical and pharmaceutical applications. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current information gap by providing a predicted solubility profile and standardized methodologies for its experimental determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." A quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a substance. The total cohesive energy is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The Hansen Solubility Parameters for this compound were estimated using a group contribution method based on its chemical structure. The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCCCNCc1ccc(OC)cc1.

Estimated HSP for this compound:

-

δD (Dispersion): 18.5 MPa½

-

δP (Polar): 5.0 MPa½

-

δH (Hydrogen Bonding): 8.5 MPa½

Predicted Solubility in Common Organic Solvents

The predicted solubility of this compound in various organic solvents is presented in Table 1. The prediction is based on the Hansen Distance (Ra) between the solute and the solvent. A smaller Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 15.5 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.0 | Very Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | Very Good |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 5.5 | Excellent |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.6 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.1 | Excellent |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | Good |

| Benzene | 18.4 | 0.0 | 2.0 | 8.9 | Good |

| Halogenated Hydrocarbons | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.8 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.9 | Excellent |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.6 | Good |

| Other Solvents | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Good |

Note: The predicted solubility is a qualitative assessment based on the calculated Hansen Distance. "Excellent" corresponds to the smallest Ra values, suggesting high solubility, while larger Ra values indicate progressively lower solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed protocols for two common methods.

Saturation Shake-Flask Method

This is a widely recognized method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or agitator. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. Take care not to disturb the undissolved solid.

-

Analysis: Quantify the concentration of this compound in the sampled supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).

Gravimetric Method

This method is straightforward for non-volatile solutes and solvents.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1 and 2).

-

Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter to remove all undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a specific volume of the clear filtrate in a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the weighed filtrate under controlled conditions (e.g., in a fume hood at room temperature or under reduced pressure) until a constant weight of the solute is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass (or volume, if density is known) of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Logical workflow for experimental solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents through a predictive Hansen Solubility Parameter approach. The provided data and detailed experimental protocols are intended to serve as a valuable resource for scientists and researchers, facilitating the effective use of this compound in various applications. Experimental validation of the predicted solubility is strongly recommended for critical applications.

Quantum Chemical Calculations for N-(4-Methoxybenzyl)butan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of N-(4-Methoxybenzyl)butan-1-amine. In the absence of extensive published computational studies for this specific molecule, this document serves as a methodological framework for researchers. It outlines the standard computational protocols, theoretical background, and expected outcomes from such an investigation. The guide details the process of geometry optimization, vibrational frequency analysis, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams. This document is intended to be a valuable resource for computational chemists, medicinal chemists, and other scientists interested in the molecular modeling of N-benzylbutylamine derivatives for applications in drug discovery and materials science.

Introduction

This compound is a secondary amine with a structure that incorporates a flexible butyl chain and a methoxy-substituted aromatic ring. These features suggest its potential for various biological activities, making it a molecule of interest in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its interactions with biological targets and for designing new derivatives with enhanced properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1] They provide detailed insights into molecular structure and properties at the atomic level, complementing experimental data and guiding further research. This guide outlines a standard computational workflow for characterizing this compound.

Computational Methodology

The protocol described herein is based on well-established methods for the quantum chemical analysis of organic molecules.

Software

All calculations can be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or NWChem.

Molecular Structure and Optimization

The initial 3D structure of this compound can be built using molecular modeling software. A conformational search should be performed to identify the lowest energy conformer. The geometry of this conformer is then optimized without any symmetry constraints. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[3] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[4] A smaller gap suggests higher reactivity. These orbitals are typically visualized to understand their spatial distribution.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.[5] It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Expected Computational Results

This section presents the expected outcomes from the quantum chemical calculations on this compound in a structured format.

Optimized Molecular Geometry

The geometry optimization will yield the bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Lengths | C-N (amine) | ~1.46 |

| C-N (benzyl) | ~1.47 | |

| C-O (methoxy) | ~1.36 | |

| C-C (aromatic) | ~1.39 - 1.40 | |

| Bond Angles | C-N-C | ~112° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| N-H Stretch | ~3350 | ~3300 | Secondary amine N-H stretch |

| C-H Stretch (aromatic) | ~3050 | ~3030 | Aromatic C-H stretch |

| C-H Stretch (aliphatic) | ~2950 | ~2930, 2860 | Aliphatic C-H stretch |

| C=C Stretch (aromatic) | ~1610, 1510 | ~1612, 1515 | Aromatic ring stretch |

| C-N Stretch | ~1250 | ~1245 | C-N stretch |

| C-O Stretch | ~1030 | ~1035 | Aryl-alkyl ether C-O stretch |

Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO energies are used to calculate several global reactivity descriptors.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Formula | Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.5 to -6.5 |

| LUMO Energy (E_LUMO) | - | -0.5 to 0.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~5.0 - 7.0 |

| Ionization Potential (I) | -E_HOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -E_LUMO | 0.5 to -0.5 |

| Global Hardness (η) | (I - A) / 2 | 2.5 to 3.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.0 to -3.5 |

| Electrophilicity Index (ω) | μ² / (2η) | ~1.3 to 1.8 |

Visualizations

Diagrams are essential for conveying complex information from computational studies.

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

Caption: Workflow for quantum chemical calculations.

Molecular Structure Relationship

The relationship between the constituent parts of this compound is depicted below.

Caption: Structural components of the target molecule.

Conclusion

This technical guide has outlined a robust and standard methodology for the quantum chemical characterization of this compound using Density Functional Theory. By following the described workflow for geometry optimization, vibrational analysis, and the study of electronic properties like HOMO-LUMO orbitals and the molecular electrostatic potential, researchers can gain significant insights into the molecule's stability, reactivity, and potential interaction sites. The structured presentation of expected data and visual workflows serves as a practical template for initiating and interpreting such computational studies. This approach is invaluable for hypothesis-driven research in drug design and materials science, enabling the rational design of novel compounds with desired properties.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-Methoxybenzyl)butan-1-amine: Synthesis, Characterization, and Context

This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)butan-1-amine, with a focus on its synthesis, characterization, and the historical context of its chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction and Historical Context

The development of synthetic routes to secondary amines, such as the one described herein, is rooted in the broader history of amine synthesis. Reductive amination, a cornerstone of amine preparation, has been a fundamental transformation in organic chemistry for over a century, allowing for the controlled formation of carbon-nitrogen bonds. This methodology remains one of the most versatile and widely used methods for preparing substituted amines in both academic and industrial settings.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and potential application in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H19NO | [2][3] |

| Molecular Weight | 193.29 g/mol | [2][3] |

| CAS Number | 3910-58-5 | [3] |

| IUPAC Name | This compound | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis by Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) with butan-1-amine (n-butylamine). This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5]

A general workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

The following is a representative experimental protocol for the synthesis of this compound via reductive amination.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Butan-1-amine (n-butylamine)[6]

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (or another suitable solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol. To this solution, add butan-1-amine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization and Spectroscopic Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Expected data based on the analysis of structurally similar compounds are summarized below.[7][8][9]

| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.20 | d | 2H | Protons ortho to the methoxy group |

| Aromatic Protons | ~6.85 | d | 2H | Protons meta to the methoxy group |

| Methoxy Protons | ~3.75 | s | 3H | -OCH₃ |

| Benzyl Protons | ~3.70 | s | 2H | -CH₂-Ar |

| Methylene Protons | ~2.60 | t | 2H | -N-CH₂-CH₂- |

| Methylene Protons | ~1.45 | m | 2H | -CH₂-CH₂-CH₃ |

| Methylene Protons | ~1.35 | m | 2H | -CH₂-CH₃ |

| Methyl Protons | ~0.90 | t | 3H | -CH₃ |

Table 2: Expected ¹H NMR Data for this compound

| Carbon (¹³C) NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | ~158 | C-OCH₃ |

| Aromatic Carbon | ~132 | Quaternary C |

| Aromatic Carbons | ~129 | CH (ortho to -OCH₃) |

| Aromatic Carbons | ~113 | CH (meta to -OCH₃) |

| Methoxy Carbon | ~55 | -OCH₃ |

| Benzyl Carbon | ~53 | -CH₂-Ar |

| Methylene Carbon | ~49 | -N-CH₂- |

| Methylene Carbon | ~32 | -CH₂-CH₂-CH₃ |

| Methylene Carbon | ~20 | -CH₂-CH₃ |

| Methyl Carbon | ~14 | -CH₃ |

Table 3: Expected ¹³C NMR Data for this compound

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (weak to medium) |

| C-H Stretch (sp³) | 2850-3000 |

| C-H Stretch (sp²) | 3000-3100 |

| C=C Stretch (aromatic) | 1500-1600 |

| C-N Stretch | 1000-1250 |

| C-O Stretch (ether) | 1230-1270 (strong, characteristic) |

Table 4: Expected IR Absorption Bands for this compound

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment ion would likely be observed at m/z 121, corresponding to the stable 4-methoxybenzyl cation.

Potential Applications and Future Directions

While this compound itself does not have extensively documented biological activities, its structural components are present in numerous pharmacologically active molecules. For instance, derivatives of N-(4-methoxyphenyl)amines have been investigated for their potential as antitubulin agents with cytotoxic properties against cancer cell lines.[10] Furthermore, related N-benzylamine derivatives are precursors in the synthesis of important pharmaceuticals, such as long-acting β2-adrenoceptor agonists used in the treatment of asthma.[11]

Given its straightforward synthesis and the presence of a modifiable secondary amine functionality, this compound could serve as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science applications. Future research could explore the derivatization of the secondary amine to generate libraries of compounds for screening against various biological targets.

Conclusion

This compound is a readily accessible secondary amine that can be efficiently synthesized via the reductive amination of 4-methoxybenzaldehyde and butan-1-amine. Its characterization can be achieved through standard spectroscopic techniques. Although its specific history and applications are not well-documented, its chemical structure represents a common and important motif in the broader fields of organic and medicinal chemistry, making it a relevant compound for further synthetic exploration.

The logical relationship for the characterization process is outlined below:

Caption: Logical workflow for the characterization of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C12H19NO | CID 3821684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:3910-58-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. DSpace [open.bu.edu]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]

In-Depth Technical Guide: Stability and Storage of N-(4-Methoxybenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(4-Methoxybenzyl)butan-1-amine. It is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines potential degradation pathways, recommended experimental protocols for stability testing, and best practices for storage.

Chemical Stability Profile

This compound, a secondary amine, possesses a chemical structure that is susceptible to degradation under certain environmental conditions. The primary modes of degradation are anticipated to be oxidation, and to a lesser extent, hydrolysis and photolysis. The presence of the benzyl group and the secondary amine functionality are key determinants of its stability profile.

Potential Degradation Pathways:

-

Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation. This can lead to the formation of N-oxides, imines, and other degradation products. The benzylic position is also prone to oxidation, which could result in the formation of benzaldehyde derivatives. The general mechanism involves the formation of an amine radical, which can then undergo further reactions.[1]

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate degradation. Thermal stress, particularly in the presence of oxygen or other reactive species, can lead to cleavage of the C-N bond and other fragmentation pathways.

-

Hydrolytic Degradation: Although the ether linkage is generally stable, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to its cleavage, yielding 4-methoxybenzyl alcohol and butan-1-amine. The amine group itself is not directly hydrolyzed but can be protonated or deprotonated depending on the pH, which can influence its reactivity.

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, may induce photolytic degradation. The aromatic ring system can absorb UV light, leading to the formation of reactive species that can initiate degradation reactions.

A potential degradation pathway for this compound under oxidative and hydrolytic stress is illustrated below.

Figure 1: Potential degradation pathways of this compound.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from chemical suppliers and general best practices for secondary amines:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Minimizes thermal degradation. Some sources suggest storage in a cool place. |

| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Nitrogen, Argon) | Protects from atmospheric oxygen and moisture, which can lead to oxidative and hydrolytic degradation. |

| Light | In a dark place, protected from light | Prevents photolytic degradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass) | Prevents contamination and interaction with the container material. |

| Moisture | Dry environment | Minimizes the potential for hydrolysis. |

Table 1: Recommended Storage Conditions for this compound.

Experimental Protocols for Stability Testing

For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4][5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Workflow for Forced Degradation Studies

Figure 2: General workflow for conducting a forced degradation study.

Detailed Methodologies

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3.2.2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C in a water bath.

-

Withdraw samples at predetermined time points (e.g., 2, 6, 12, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

A control sample should be prepared by adding 1 mL of purified water instead of acid and stored under the same conditions.

3.2.3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C in a water bath.

-

Withdraw samples at predetermined time points.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

A control sample should be prepared by adding 1 mL of purified water instead of base and stored under the same conditions.

3.2.4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at predetermined time points.

-

A control sample should be prepared by adding 1 mL of purified water instead of hydrogen peroxide and stored under the same conditions.

3.2.5. Thermal Degradation:

-

Place a known amount of solid this compound in a thermostatically controlled oven at 105°C.

-

Withdraw samples at predetermined time points.

-

For solution-state thermal degradation, heat the stock solution at 60°C.

3.2.6. Photolytic Degradation:

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Analytical Methods

The analysis of samples from forced degradation studies requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6] For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[7][8][9]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and concise format to facilitate comparison and analysis.

| Stress Condition | Time (hours) | % Assay of this compound | % of Major Degradant 1 | % of Major Degradant 2 | Total % Degradation |

| Acid Hydrolysis | 0 | ||||

| 2 | |||||

| 6 | |||||

| 12 | |||||

| 24 | |||||

| Base Hydrolysis | 0 | ||||

| 2 | |||||

| ... | ... | ||||

| Oxidative | 0 | ||||

| 2 | |||||

| ... | ... | ||||

| Thermal | 0 | ||||

| 2 | |||||

| ... | ... | ||||

| Photolytic | 0 | ||||

| 24 |

Table 2: Example of a data summary table for forced degradation studies. Researchers should populate this table with their experimental data.

Conclusion

Ensuring the stability of this compound is critical for its effective use in research and development. This guide provides a framework for understanding its potential degradation pathways and for establishing appropriate storage and handling procedures. By implementing the recommended forced degradation studies and analytical methodologies, researchers can generate robust stability data to support their work and ensure the quality of their results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matheo.uliege.be [matheo.uliege.be]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]

- 9. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]

Theoretical NMR Shifts for N-(4-Methoxybenzyl)butan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical nuclear magnetic resonance (NMR) shifts for the compound N-(4-Methoxybenzyl)butan-1-amine. The document outlines predicted ¹H and ¹³C NMR chemical shifts, presents comprehensive experimental and computational protocols for their determination, and includes a workflow diagram for clarity. This information is crucial for the structural elucidation and characterization of this and similar molecules in research and drug development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of its constituent fragments, 4-methoxybenzylamine and n-butylamine, and supplemented by computational predictions and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-a | 0.92 | Triplet | ~ 7.4 |

| H-b | 1.35 - 1.45 | Sextet | ~ 7.4 |

| H-c | 1.48 - 1.58 | Quintet | ~ 7.2 |

| H-d | 2.62 | Triplet | ~ 7.2 |

| H-e (NH) | ~1.5 - 2.5 | Broad Singlet | - |

| H-f | 3.75 | Singlet | - |

| H-g | 3.81 | Singlet | - |

| H-h | 6.88 | Doublet | ~ 8.6 |

| H-i | 7.22 | Doublet | ~ 8.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | 14.0 |

| C-2 | 20.5 |

| C-3 | 32.0 |

| C-4 | 49.5 |

| C-5 | 54.0 |

| C-6 (OCH₃) | 55.2 |

| C-7 | 113.8 |

| C-8 | 129.8 |

| C-9 | 132.5 |

| C-10 | 158.6 |

Experimental and Computational Protocols

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.[1][2][3][4][5]

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filter the solution into a 5 mm NMR tube.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[6][7][8][9]

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.

-

Set a sufficient number of scans for adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Use a suitable relaxation delay.

-

Acquire the FID.

5. Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

Computational Protocol for Theoretical NMR Shift Prediction

This protocol describes a typical workflow for predicting NMR chemical shifts using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12][13]

1. Molecule Building and Conformational Search:

-

Construct the 3D structure of this compound using molecular modeling software.

-

Perform a conformational search to identify the low-energy conformers of the molecule, as NMR shifts are an average over the conformational ensemble.

2. Geometry Optimization:

-

Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10][11]

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

3. NMR Shielding Tensor Calculation:

-

For each optimized conformer, calculate the NMR shielding tensors using the GIAO method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).

-

Include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for solvent effects, specifying the solvent used in the experimental measurement (e.g., chloroform).

4. Chemical Shift Calculation:

-

Calculate the isotropic shielding values (σ_iso) for each nucleus.

-

Convert the calculated shielding constants to chemical shifts (δ) using a reference compound (e.g., TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_iso.

-

Alternatively, use empirical scaling factors for better agreement with experimental data.

5. Boltzmann Averaging:

-

Calculate the relative energies of the conformers.

-

Compute the Boltzmann-weighted average of the calculated chemical shifts for each nucleus to obtain the final predicted spectrum.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the determination and validation of NMR shifts for a given molecule, integrating both experimental and computational approaches.

Caption: Workflow for NMR Shift Determination.

This guide provides a foundational understanding of the theoretical NMR shifts for this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and compare it with the provided theoretical predictions and computational results.

References

- 1. rsc.org [rsc.org]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. sc.edu [sc.edu]

- 5. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyl)butan-1-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile method for the formation of carbon-nitrogen bonds. This process is paramount in the generation of a diverse array of secondary and tertiary amines, which are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-(4-Methoxybenzyl)butan-1-amine, a secondary amine, through the reductive amination of p-anisaldehyde with n-butylamine.

Two common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). Both methods offer distinct advantages and are presented herein to provide flexibility based on available reagents and desired reaction conditions. Sodium triacetoxyborohydride is a milder reducing agent that can be used in a one-pot reaction, as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[1][2] Sodium borohydride is a more powerful reducing agent and is typically added after the initial formation of the imine to prevent the reduction of the starting aldehyde.[3]

Reaction Scheme

The synthesis of this compound from p-anisaldehyde and n-butylamine proceeds via a two-step sequence within a single pot: the formation of an intermediate imine followed by its reduction.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 248 | 1.119 |

| n-Butylamine | C₄H₁₁N | 73.14 | 78 | 0.741 |

Table 2: Properties and Predicted Spectroscopic Data of this compound

| Property | Value |

| Formula | C₁₂H₁₉NO |

| Molar Mass ( g/mol ) | 193.29 |

| Appearance | Colorless to pale yellow oil (predicted) |

| Typical Yield | 85-95% (predicted) |

| ¹H NMR (CDCl₃, predicted) | δ 7.24 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H), 3.70 (s, 2H), 2.60 (t, 2H), 1.48 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) |

| ¹³C NMR (CDCl₃, predicted) | δ 158.6, 132.8, 129.5, 113.8, 55.3, 53.8, 49.5, 32.1, 20.5, 14.0 |

| IR (neat, predicted, cm⁻¹) | 3300-3400 (N-H stretch), 2955, 2928, 2870 (C-H stretch), 1612, 1512 (aromatic C=C), 1246 (C-O stretch), 1175 (C-N stretch) |

Note: The spectroscopic data presented are predicted values based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Protocols

Two detailed protocols are provided below, utilizing either sodium triacetoxyborohydride or sodium borohydride as the reducing agent.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (One-Pot)

This method is often preferred for its mild conditions and the convenience of a one-pot procedure without the need to pre-form the imine.[1][2]

Materials:

-

p-Anisaldehyde

-

n-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Workflow Diagram:

Caption: Workflow for synthesis using sodium triacetoxyborohydride.

Procedure:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add p-anisaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 10 mL per mmol of aldehyde).

-

Add n-butylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction may be slightly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis using Sodium Borohydride (Two-Step, One-Pot)

This classic method involves the pre-formation of the imine, followed by reduction with sodium borohydride.[3] Methanol is a common solvent for this procedure.

Materials:

-

p-Anisaldehyde

-

n-Butylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Workflow Diagram:

Caption: Workflow for synthesis using sodium borohydride.

Procedure:

-

In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol (approximately 10 mL per mmol of aldehyde).

-

Add n-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC for the disappearance of the aldehyde spot.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly and carefully add sodium borohydride (1.5 eq) in small portions to the stirring solution. Be cautious of gas evolution (hydrogen).

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Purification and Characterization

Purification:

-

Acid-Base Extraction: For a non-chromatographic purification, the crude product can be dissolved in a non-polar organic solvent (e.g., diethyl ether) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent.

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method for obtaining a pure product. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

Characterization:

The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired. The predicted chemical shifts are provided in Table 2.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for a secondary amine, along with C-H, C=C (aromatic), C-O, and C-N stretching vibrations. Predicted values are listed in Table 2.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be at m/z = 194.31.

By following these detailed protocols, researchers can reliably synthesize and characterize this compound for use in further scientific investigations and drug development endeavors.

References

Protocol for the synthesis of "N-(4-Methoxybenzyl)butan-1-amine" from 4-methoxybenzaldehyde

Abstract

This application note provides a detailed protocol for the synthesis of N-(4-Methoxybenzyl)butan-1-amine from 4-methoxybenzaldehyde and butan-1-amine. The synthesis is achieved through a two-step, one-pot reductive amination procedure. The initial imine formation is followed by in-situ reduction using sodium borohydride. This method offers a straightforward and efficient route to the desired secondary amine, a valuable building block in pharmaceutical and materials science research. This document outlines the complete experimental procedure, including reaction setup, purification, and characterization of the final product.

Introduction

Secondary amines are a crucial class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The N-alkylation of primary amines is a fundamental transformation in organic chemistry. Reductive amination of aldehydes and ketones represents one of the most effective and widely used methods for the synthesis of secondary and tertiary amines, minimizing the issue of over-alkylation often encountered in direct alkylation with alkyl halides.[1]

This protocol details the synthesis of this compound, a secondary amine, commencing from 4-methoxybenzaldehyde and butan-1-amine. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target amine using sodium borohydride.

Reaction Scheme

The synthesis of this compound is accomplished through a reductive amination reaction, which involves two sequential steps:

-

Imine Formation: 4-Methoxybenzaldehyde reacts with butan-1-amine in a condensation reaction to form the corresponding N-(4-methoxybenzylidene)butan-1-amine (an imine or Schiff base).

-

Reduction: The C=N double bond of the in-situ generated imine is selectively reduced by sodium borohydride (NaBH₄) to yield the final product, this compound.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 |

| Butan-1-amine | 73.14 | 0.80 g | 11.0 |

| Sodium Borohydride | 37.83 | 0.57 g | 15.0 |

| Methanol (MeOH) | - | 50 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

| Silica Gel (for column chromatography) | - | - | - |

| Hexane (for column chromatography) | - | - | - |

| Ethyl Acetate (for column chromatography) | - | - | - |

3.2. Instrumentation

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer (¹H and ¹³C NMR)

-

FT-IR spectrometer

-

Mass spectrometer (GC-MS)

3.3. Synthesis Procedure

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and methanol (30 mL).

-

Stir the mixture at room temperature until the aldehyde has completely dissolved.

-

To this solution, add butan-1-amine (0.80 g, 11.0 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 3 hours. Monitor the reaction progress by TLC until the imine spot has disappeared.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 20 mL of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Data Presentation

4.1. Expected Yield and Physical Properties

| Property | Value |

| Theoretical Yield | 1.93 g |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₂H₁₉NO |

| Molar Mass | 193.29 g/mol |

4.2. Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Predicted: 7.24 (d, J = 8.6 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.72 (s, 2H, Ar-CH₂), 2.58 (t, J = 7.2 Hz, 2H, N-CH₂), 1.48 (sextet, J = 7.4 Hz, 2H, CH₂), 1.35 (sextet, J = 7.4 Hz, 2H, CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Predicted: 158.6, 132.8, 129.8, 113.8, 55.3, 53.6, 49.3, 32.1, 20.5, 14.0.

FT-IR (neat, cm⁻¹):

-

Predicted: 3300-3400 (N-H stretch), 3030-3000 (Ar C-H stretch), 2955, 2928, 2870 (Aliphatic C-H stretch), 1612, 1512 (Ar C=C stretch), 1246 (C-O stretch), 1035 (C-N stretch).

Mass Spectrometry (GC-MS):

-

m/z: 193 (M⁺), 121 (base peak), 91, 77.

Experimental Workflow and Signaling Pathway Diagrams

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The one-pot reductive amination procedure is straightforward to perform and gives the desired product in good yield after purification. The detailed experimental and characterization data provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: The Utility of N-(4-Methoxybenzyl)butan-1-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Synthesis

N-(4-Methoxybenzyl)butan-1-amine (also known as N-Butyl-p-methoxybenzylamine) is a secondary amine with the molecular formula C12H19NO. Its structure incorporates a flexible butyl group and a 4-methoxybenzyl (PMB) group, the latter of which can also serve as a protecting group for the amine functionality, cleavable under oxidative or strong acid conditions.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 3910-58-5 |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 120-125 °C at 0.7 Torr |

| Purity (typical) | ≥98% |

The synthesis of this compound is typically achieved via reductive amination, a robust and widely used method in pharmaceutical chemistry for the formation of C-N bonds.

Application in Pharmaceutical Synthesis: Amide Coupling

A primary application for a secondary amine intermediate like this compound is in the formation of amide bonds through reaction with a carboxylic acid. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals. The following section details a representative protocol for the coupling of this compound with a hypothetical, biologically relevant carboxylic acid, such as a substituted pyrazole carboxylic acid, a scaffold found in numerous APIs.

Experimental Protocol: Synthesis of a Representative N-butyl-N-(4-methoxybenzyl)pyrazole-carboxamide

This protocol describes the coupling of this compound with 1-methyl-1H-pyrazole-5-carboxylic acid using a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound (1.0 eq)

-

1-methyl-1H-pyrazole-5-carboxylic acid (1.05 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.05 eq) and dissolve in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

HATU is a mild irritant; avoid inhalation and skin contact.

-

DIPEA and DMF are irritants; handle with care.

Application Notes and Protocols for N-(4-Methoxybenzyl)butan-1-amine in the Synthesis of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals